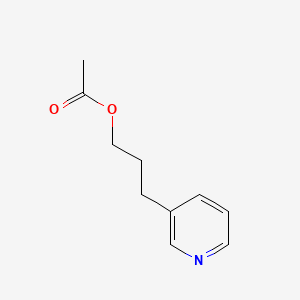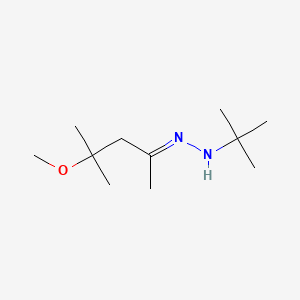
2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole is an organic compound with the molecular formula C9H8N2O3S2. This compound is of significant interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of both nitro and ethanesulfinyl groups attached to the benzothiazole ring imparts distinct chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole typically involves the following steps:
Sulfinylation: The ethanesulfinyl group is introduced via sulfinylation reactions, often using ethanesulfinyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfinylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 2-(Ethanesulfinyl)aniline
- 6-Nitrobenzothiazole
- 2-(Methylsulfinyl)-6-nitro-1,3-benzothiazole
Comparison:
- 2-(Ethanesulfinyl)-6-nitro-1,3-benzothiazole stands out due to the presence of both ethanesulfinyl and nitro groups, which confer unique chemical reactivity and potential biological activities.
- 2-(Ethanesulfinyl)aniline lacks the nitro group, resulting in different chemical properties and reactivity.
- 6-Nitrobenzothiazole lacks the ethanesulfinyl group, affecting its overall reactivity and potential applications.
- 2-(Methylsulfinyl)-6-nitro-1,3-benzothiazole has a similar structure but with a methylsulfinyl group instead of ethanesulfinyl, leading to variations in chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
31311-83-8 |
|---|---|
Molekularformel |
C9H8N2O3S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2-ethylsulfinyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C9H8N2O3S2/c1-2-16(14)9-10-7-4-3-6(11(12)13)5-8(7)15-9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
MLBVETRSCIMSIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
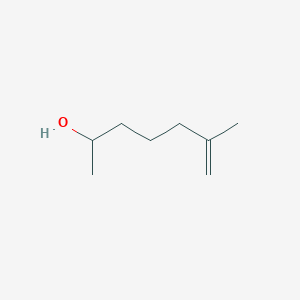
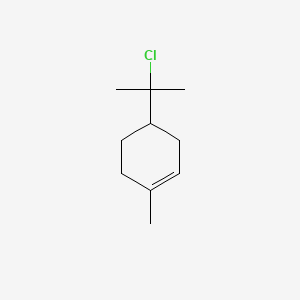
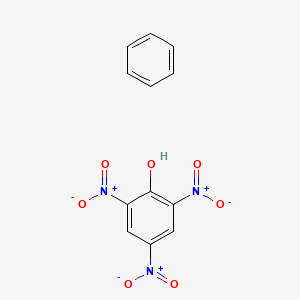
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
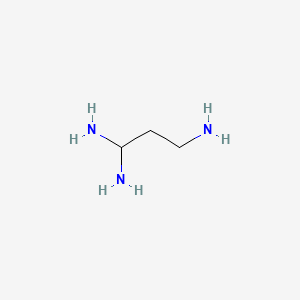
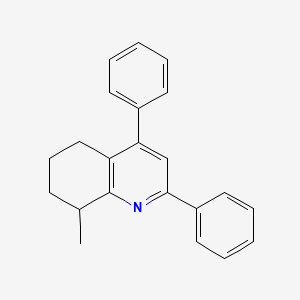

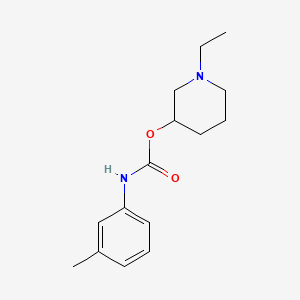
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)

